Anti-inflammatory agent 21

Nitric Oxide Inhibition Structure-Activity Relationship RAW264.7 Macrophages

Researchers seeking a validated, dual-mechanism anti-inflammatory probe often face limited supply of well-characterized compounds. Anti-inflammatory agent 21 (compound 9o) solves this with proven IC50 of 0.76 μM against NO, 95.23% inhibition at 10 μM, and in vivo arthritis efficacy. • Orally active & low cytotoxicity • Activates Nrf2/HO-1 via ROS accumulation • Blocks NF-κB/MAPK pathway • Ameliorates cartilage destruction in adjuvant arthritis model. Sourced from reliable supply chain, ready for immediate dispatch.

Molecular Formula C24H21FO6
Molecular Weight 424.4 g/mol
Cat. No. B15141475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 21
Molecular FormulaC24H21FO6
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)OC2C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)O
InChIInChI=1S/C24H21FO6/c1-28-18-11-19-21(20(12-18)29-2)24(27)31-23(19)22(26)15-5-9-17(10-6-15)30-13-14-3-7-16(25)8-4-14/h3-12,22-23,26H,13H2,1-2H3
InChIKeyYGDONXMKUYARJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-inflammatory agent 21 (Compound 9o): A Potent, Orally Active Phthalide Derivative for In Vivo Arthritis Research


Anti-inflammatory agent 21 (CAS: 2408836-40-6), also referred to as compound 9o, is a synthetic phthalide derivative developed as an orally active anti-inflammatory agent [1]. It demonstrates potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) over-expression in vitro, achieving a 95.23% inhibitory rate at 10 μM and an IC50 value of 0.76 μM [1]. Preliminary mechanistic studies indicate that compound 9o exerts its effects by accumulating reactive oxygen species (ROS) to activate the Nrf2/HO-1 signaling pathway while simultaneously blocking the NF-κB/MAPK signaling pathway [1]. In vivo, compound 9o has shown a clear therapeutic effect in an adjuvant-induced rat arthritis model, ameliorating cartilage destruction and inflammatory cell infiltration [1].

Pathway inhibition studies: NF-κB/MAPK signaling and Nrf2/HO-1 activation context
In vivo inflammation models: adjuvant-induced arthritis model endpoint review
Macrophage-based assays: LPS-stimulated NO production screening context

Why Anti-inflammatory agent 21 (Compound 9o) Cannot Be Substituted with a Generic Phthalide Analog


Generic substitution among phthalide derivatives is not scientifically valid due to the extreme structure-activity relationship (SAR) sensitivity within this chemical class. The primary study synthesized 31 novel phthalide derivatives and found that the specific substitution pattern on the isobenzofuran-1(3H)-one core—specifically, the 4-fluorobenzyl and 5,7-dimethoxy groups—was critical for achieving both high potency and low cytotoxicity [1]. Compound 9o was identified as the most active compound in the series, a finding that underscores the fact that minor structural modifications among seemingly similar phthalide analogs can lead to significant, and often unpredictable, losses in both in vitro potency and in vivo efficacy [1].

SAR sensitivity: the 4-fluorobenzyl and 5,7-dimethoxy substitution pattern is critical; minor analog changes may lose pathway inhibition and in vivo response
Mechanism mismatch: single-pathway anti-inflammatory agents may not replicate the reported Nrf2/HO-1 activation plus NF-κB/MAPK blockade dual profile
In vivo model context: generic phthalide analogs may lack reported cartilage destruction and inflammatory cell infiltration endpoint data

Anti-inflammatory agent 21 (Compound 9o): A Quantitative Evidence Guide for Scientific Selection


Evidence Item 1: Superior NO Inhibitory Potency and Efficacy Compared to In-Class Analogs

Anti-inflammatory agent 21 (compound 9o) demonstrates superior potency and maximal efficacy in inhibiting LPS-induced NO production when compared directly to other compounds within the same phthalide derivative series. While the median IC50 for the 31 synthesized analogs was not explicitly reported, compound 9o was selected from the entire library as the most active candidate, achieving a 95.23% inhibitory rate at a 10 μM concentration and an IC50 value of 0.76 μM [1]. This level of inhibition and potency was not matched by any other compound in the study [1].

NO Inhibition
Reported
IC50 0.76 μM
95.23% inhibition at 10 μM
Supports pathway-response study fit in macrophage models
LPS-stimulated RAW264.7; Griess assay; top-ranked in 31-analog SAR library
Nitric Oxide Inhibition Structure-Activity Relationship RAW264.7 Macrophages

Evidence Item 2: Documented In Vivo Efficacy in a Rat Model of Arthritis

The primary publication explicitly reports that compound 9o demonstrated a therapeutic effect in an adjuvant-induced rat arthritis model, a standard and widely accepted model for human rheumatoid arthritis [1]. This in vivo validation distinguishes compound 9o from the majority of in-class phthalide derivatives, which are often only characterized for their in vitro activity against NO production. The study notes that treatment with compound 9o ameliorated cartilage destruction and reduced inflammatory cell infiltration in the joints of arthritic rats [1].

In Vivo Arthritis Model
Model-response context
Reported amelioration of cartilage destruction and reduced inflammatory cell infiltration
Supports adjuvant-induced arthritis endpoint model studies
Rat adjuvant arthritis; class-level in vivo evidence
In Vivo Pharmacology Adjuvant-Induced Arthritis Rheumatoid Arthritis Model

Evidence Item 3: A Differentiated Polypharmacological Mechanism of Action

Anti-inflammatory agent 21 (compound 9o) operates through a unique, multi-pathway mechanism that is not universally shared by other anti-inflammatory agents. Preliminary mechanistic studies revealed that it activates the Nrf2/HO-1 signaling pathway by promoting the accumulation of ROS, while concurrently blocking the pro-inflammatory NF-κB/MAPK signaling pathway [1]. This dual action—simultaneously dampening the primary inflammatory cascade and upregulating an endogenous antioxidant defense system—provides a mechanistic basis for its observed in vivo efficacy [1]. In contrast, many common anti-inflammatory drugs (e.g., NSAIDs) primarily target a single enzyme like COX-1/2, or natural phthalides (e.g., ligustilide) may only affect the NF-κB pathway.

Mechanism of Action
Class-level inference
Activates Nrf2/HO-1 via ROS accumulation; inhibits NF-κB/MAPK cascade
Supports crosstalk studies between antioxidant and inflammatory signaling
In vitro mechanistic assays; preliminary pathway evidence
Mechanism of Action NF-κB/MAPK Pathway Nrf2/HO-1 Pathway

Evidence Item 4: A Favorable In Vitro Safety Profile (Low Cytotoxicity)

The authors of the primary study explicitly noted that compound 9o was the active candidate with "low toxicity" and that its potent anti-inflammatory activity was observed "without obvious cytotoxicity" [1]. This qualitative observation is crucial for differentiating compound 9o from other potent but toxic anti-inflammatory agents, such as certain natural phthalides or high-concentration NSAIDs, which can exhibit significant cytotoxicity at their effective concentrations, thereby limiting their utility in cell-based or in vivo studies.

Cytotoxicity Profile
Data to verify
Qualitative observation: no obvious cytotoxicity at effective concentrations
Supports cell-model safety endpoint monitoring
Supplier-reported; requires independent validation
Cytotoxicity Therapeutic Window Drug Safety

Optimal Research and Procurement Scenarios for Anti-inflammatory agent 21 (Compound 9o)


Preclinical Development for Rheumatoid Arthritis

Procurement is strongly indicated for research groups focused on developing new therapies for rheumatoid arthritis (RA). The compound's demonstrated ability to ameliorate cartilage destruction and reduce inflammatory cell infiltration in an adjuvant-induced arthritis rat model provides direct preclinical validation in a disease-relevant setting [1]. This makes compound 9o an ideal candidate for further pharmacokinetic/pharmacodynamic (PK/PD) studies and as a benchmark for validating new targets in RA.

Investigating the Nrf2/HO-1 and NF-κB/MAPK Signaling Crosstalk

Anti-inflammatory agent 21 is a specialized chemical probe for laboratories studying the complex interplay between pro-inflammatory and antioxidant signaling pathways. Its unique dual mechanism of action—activating the Nrf2/HO-1 axis via ROS accumulation while simultaneously inhibiting the NF-κB/MAPK cascade [1]—makes it an invaluable tool for dissecting the molecular control of inflammation and oxidative stress, an area of research not addressable with standard, single-target NSAIDs.

In Vitro Screening of Novel Anti-inflammatory Compounds

With its well-characterized IC50 of 0.76 μM for NO inhibition in LPS-stimulated RAW264.7 macrophages [1], compound 9o serves as an excellent, reproducible positive control for in vitro assays. Its validated potency and low cytotoxicity [1] ensure it provides a reliable benchmark for high-throughput screening campaigns aimed at discovering next-generation anti-inflammatory agents with similar or improved efficacy.

Application
Selection Property
Validation Focus
Inflammatory arthritis model studies
In vivo model-response evidence
Cartilage and inflammatory infiltrate endpoints
Nrf2/HO-1 and NF-κB pathway crosstalk research
Dual-pathway modulation profile
ROS accumulation and pathway-specific readouts
Anti-inflammatory compound screening studies
Reported NO inhibition benchmark
Comparator assay-response context and cytotoxicity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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